Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate
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Overview
Description
Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate typically involves the Knorr reaction, which is a well-known method for preparing pyrrole derivativesThe reaction conditions often include the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: Another pyrrole derivative with similar structural features.
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A compound with methyl groups instead of phenyl groups at the 3 and 5 positions.
Uniqueness
Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate is unique due to the presence of phenyl groups at the 3 and 5 positions, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
91307-93-6 |
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Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
diethyl 3,5-diphenylpyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C22H21NO4/c1-3-26-21(24)20-18(16-11-7-5-8-12-16)15-19(17-13-9-6-10-14-17)23(20)22(25)27-4-2/h5-15H,3-4H2,1-2H3 |
InChI Key |
AWVQWUVIEJKSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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